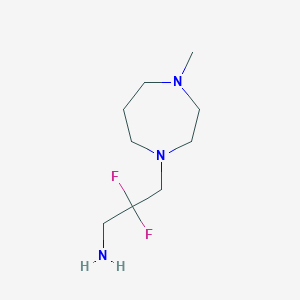![molecular formula C12H19NO B13178848 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B13178848.png)
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(Cyclopropylmethyl)-9-azabicyclo[331]nonan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo nonane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one can be achieved through several methods. One common approach involves the radical C-carbonylation of methylcyclohexylamines. This method requires the use of high-pressure carbon monoxide and an oxidant such as Pb(OAc)4 in the presence of K2CO3 . Another method involves the preparation of 2-azabicyclo[3.3.1]nonan-3-ones through the cyclization of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of 9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.3.1]nonan-9-one: A similar compound with a different substituent at the 9-position.
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one: Another related compound with additional methyl groups and nitrogen atoms in the structure
Uniqueness
9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one is unique due to its cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
9-(cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-one |
InChI |
InChI=1S/C12H19NO/c14-12-6-10-2-1-3-11(7-12)13(10)8-9-4-5-9/h9-11H,1-8H2 |
Clave InChI |
HKMOULULJSIZFS-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(=O)CC(C1)N2CC3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


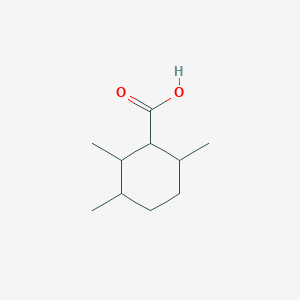
![1-Oxa-9-thia-3-azaspiro[5.5]undecan-2-one](/img/structure/B13178775.png)
![2-(Chloromethyl)-2-(prop-2-en-1-yl)bicyclo[2.2.1]heptane](/img/structure/B13178779.png)
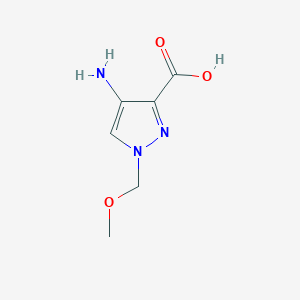
![1-[1-(4-fluorophenyl)ethyl]-3-methyl-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13178786.png)

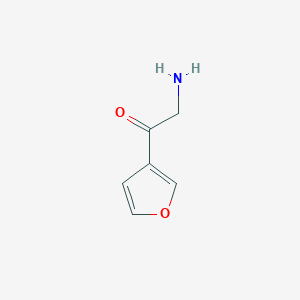
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13178799.png)

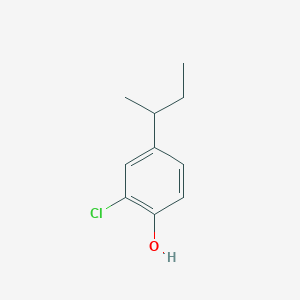
![5-(4-Methoxyphenyl)-[1,2,4]oxadiazol-3-ylamine hydrochloride](/img/structure/B13178814.png)
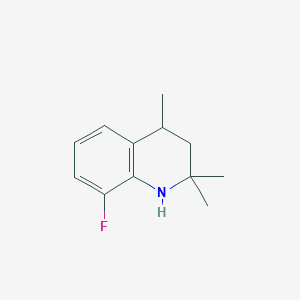
![4,4,5,5-Tetramethyl-2-[3-methyl-4-(propan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13178829.png)
